molecular formula C30H35N3O5 B2962145 N-[1-(1-adamantyl)ethyl]-4-[(6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]benzamide CAS No. 1223913-85-6

N-[1-(1-adamantyl)ethyl]-4-[(6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]benzamide

Cat. No. B2962145
CAS RN: 1223913-85-6
M. Wt: 517.626
InChI Key: MXTCFIQDDWQANE-UHFFFAOYSA-N
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Description

The compound contains an adamantyl group, a quinazolinone group, and a benzamide group. Adamantyl groups are known for their unique properties in medicinal chemistry, including improving lipophilicity and bioavailability . Quinazolinones are a class of compounds that have been studied for their potential biological activities . Benzamides are a class of compounds that have been used in various fields, including medical and industrial sectors .


Molecular Structure Analysis

The molecular structure analysis of such a compound would typically involve techniques like NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound could depend on the functional groups present in the molecule. For instance, the benzamide group might undergo reactions typical of amides, and the quinazolinone group might undergo reactions typical of lactams .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. For instance, the presence of the adamantyl group might influence the lipophilicity of the compound .

Scientific Research Applications

Antitumor and Antiviral Activities

A study on the synthesis of substituted 2‐(1‐adamantyl)‐4H‐3,1‐benzoxazin‐4‐ones and 2‐(1‐adamantyl)‐3‐amino or alkyl‐3,4‐dihydroquinazolin‐4‐ones, closely related to the compound of interest, reported broad-spectrum antitumor activity for some compounds. Additionally, moderate Anti-HIV-1 potency was observed in related compounds, highlighting the potential of these adamantane-based molecules in developing antitumor and antiviral therapies (El-Sherbeny, 2000).

Sigma-2 Receptor Probing

Research involving the synthesis of radiolabeled conformationally flexible benzamide analogues, such as N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide, has contributed to the understanding of sigma-2 receptors. These studies have identified compounds with high affinity for sigma-2 receptors, providing a basis for the development of new diagnostic and therapeutic agents targeting these receptors (Xu et al., 2005).

Synthesis and Biological Activities

Several studies have focused on the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their biological activities. These compounds have shown a range of activities, including antimicrobial and anti-inflammatory effects, further underscoring the therapeutic potential of quinazoline derivatives (Al-Abdullah et al., 2014).

Chemical Synthesis and Characterization

The compound's synthesis and chemical characterization have been detailed in various studies, providing insights into its chemical structure and potential modifications for enhanced biological activity. These studies lay the groundwork for the further exploration of this compound's therapeutic applications and for the development of related compounds with improved efficacy and specificity (Haggam et al., 2018).

Future Directions

Future research could involve synthesizing the compound and studying its properties and potential applications. For instance, it could be interesting to investigate whether the compound has any biological activity, given the known activities of adamantyl, quinazolinone, and benzamide derivatives .

properties

IUPAC Name

N-[1-(1-adamantyl)ethyl]-4-[(6,7-dimethoxy-2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35N3O5/c1-17(30-13-19-8-20(14-30)10-21(9-19)15-30)31-27(34)22-6-4-18(5-7-22)16-33-28(35)23-11-25(37-2)26(38-3)12-24(23)32-29(33)36/h4-7,11-12,17,19-21H,8-10,13-16H2,1-3H3,(H,31,34)(H,32,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTCFIQDDWQANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=C(C=C4)CN5C(=O)C6=CC(=C(C=C6NC5=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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